
Minocycline dihydrochloride
Übersicht
Beschreibung
Minocycline dihydrochloride is a tetracycline antibiotic known for its broad-spectrum antibacterial activity. It is used to treat various bacterial infections, including those caused by gram-positive and gram-negative bacteria. This compound is particularly effective against infections such as pneumonia, acne, and certain types of arthritis .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Minocycline dihydrochloride is synthesized through a series of chemical reactions starting from the basic tetracycline structure. The synthesis involves the modification of the tetracycline molecule to enhance its antibacterial properties.
Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the use of solvents, catalysts, and purification techniques such as crystallization and filtration to obtain the final product .
Analyse Chemischer Reaktionen
Types of Reactions: Minocycline dihydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized derivatives.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced forms of the compound.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkyl groups.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like chlorine. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired products .
Major Products Formed: The major products formed from these reactions include various derivatives of this compound with altered antibacterial properties. These derivatives are often studied for their potential use in treating different bacterial infections .
Wissenschaftliche Forschungsanwendungen
Antimicrobial Applications
Minocycline is primarily recognized for its effectiveness against a range of bacterial infections. It is particularly used in the treatment of:
- Acne Vulgaris : Minocycline is an effective oral treatment for moderate to severe inflammatory acne. It works by reducing the number of bacteria and inflammation associated with acne lesions .
- Respiratory Tract Infections : The drug is indicated for infections caused by Mycoplasma pneumoniae, Haemophilus influenzae, Streptococcus pneumoniae, and Klebsiella species .
- Acinetobacter Infections : Minocycline serves as an alternative treatment for infections caused by multidrug-resistant Acinetobacter species, often in combination with other antibiotics .
Non-Antibiotic Therapeutic Effects
Recent studies have highlighted minocycline's potential benefits in non-antibiotic therapeutic areas due to its anti-inflammatory and neuroprotective properties:
Anti-Inflammatory Effects
Minocycline has demonstrated significant anti-inflammatory effects, making it beneficial in various inflammatory conditions:
- Rheumatoid Arthritis : Clinical trials have shown that minocycline can reduce disease activity and improve symptoms in patients with rheumatoid arthritis .
- Periodontitis : A study indicated that combining mechanical debridement with minocycline significantly improved clinical outcomes in patients with peri-implantitis .
Neuroprotection
Minocycline's ability to cross the blood-brain barrier allows it to exert neuroprotective effects in several neurodegenerative diseases:
- Alzheimer's Disease : Preclinical studies suggest that minocycline may help reduce neuroinflammation and protect against neuronal damage associated with Alzheimer's disease .
- Parkinson's Disease : Research indicates that minocycline may slow the progression of Parkinson's disease by mitigating neuroinflammation and apoptosis in dopaminergic neurons .
Case Studies and Clinical Trials
Several case studies and clinical trials have documented the efficacy of minocycline in various conditions:
- Minocycline-Induced Drug Hypersensitivity Syndrome : A notable case involved a 15-year-old female who developed autoimmune hyperthyroidism and type 1 diabetes mellitus following minocycline therapy for acne vulgaris, highlighting the need for long-term monitoring of autoimmune sequelae after drug hypersensitivity reactions .
- Intravenous Minocycline for Serious Infections : A review of multiple studies found that intravenous minocycline showed promising results in treating nosocomial infections due to multidrug-resistant bacteria, with a clinical success rate of 72.6% .
Summary Table of Applications
Wirkmechanismus
Minocycline dihydrochloride exerts its antibacterial effects by inhibiting bacterial protein synthesis. It binds to the 30S ribosomal subunit, preventing the attachment of aminoacyl-tRNA to the ribosome and thus inhibiting the elongation of the peptide chain. This action effectively stops bacterial growth and replication .
Molecular Targets and Pathways: The primary molecular target of this compound is the bacterial ribosome. By binding to the ribosome, it disrupts the translation process, leading to the inhibition of protein synthesis. This mechanism is similar to other tetracycline antibiotics but with enhanced efficacy due to structural modifications .
Vergleich Mit ähnlichen Verbindungen
Doxycycline: Another tetracycline antibiotic with similar antibacterial properties but slightly different pharmacokinetics.
Tetracycline: The parent compound of the tetracycline class, used as a reference for comparing the efficacy and properties of other derivatives
Minocycline dihydrochloride stands out due to its enhanced ability to penetrate tissues and its effectiveness against a wider range of bacterial infections .
Biologische Aktivität
Minocycline dihydrochloride, a semi-synthetic derivative of tetracycline, is widely recognized for its antibiotic properties and has gained attention for its diverse biological activities beyond antimicrobial effects. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and clinical implications.
Antibiotic Activity
Minocycline exerts its primary action by binding to the 30S ribosomal subunit of bacteria, inhibiting protein synthesis and exhibiting bacteriostatic effects. It is effective against a broad spectrum of Gram-positive and Gram-negative bacteria, making it a valuable agent in treating various infections .
Non-Antibiotic Effects
In addition to its antibacterial properties, minocycline possesses several non-antibiotic activities:
- Anti-inflammatory Effects : Minocycline inhibits matrix metalloproteinases (MMPs), reducing inflammation in various models. It has shown efficacy in mitigating lipopolysaccharide (LPS)-induced inflammation in cardiac tissues, preventing cell damage and apoptosis in cardiomyocytes .
- Neuroprotective Effects : The compound demonstrates neuroprotective properties by reducing inflammation and oxidative stress in the central nervous system (CNS). It has been shown to decrease the expression of inflammatory cytokines and protect against neuroinflammation .
- Anti-apoptotic Activity : Minocycline can inhibit apoptosis through various pathways, including modulation of Bcl-2 family proteins and inhibition of reactive oxygen species (ROS) production .
Minocycline's biological activities can be attributed to several mechanisms:
- Inhibition of Inflammatory Mediators : Minocycline reduces the secretion of pro-inflammatory cytokines such as IL-6 and IL-1β, which are crucial in mediating inflammatory responses .
- Oxidative Stress Reduction : The compound enhances antioxidant defenses by upregulating superoxide dismutase (SOD) levels, thereby mitigating oxidative stress-induced damage in tissues .
- Matrix Metalloproteinase Inhibition : By inhibiting MMPs, minocycline helps maintain extracellular matrix integrity and reduces tissue remodeling associated with chronic inflammation .
Clinical Applications
Minocycline has been investigated for various clinical applications beyond traditional antibiotic use:
- Acne Treatment : Minocycline is commonly prescribed for acne vulgaris due to its anti-inflammatory properties. Clinical studies indicate significant improvement in acne lesions compared to placebo .
- Peri-implantitis Management : A systematic review indicated that minocycline hydrochloride significantly improves clinical outcomes in patients with peri-implantitis when used as an adjunct to mechanical debridement .
- Neurodegenerative Diseases : Research suggests potential benefits of minocycline in neurodegenerative conditions like Alzheimer's disease; however, recent studies indicate it may not significantly delay cognitive decline .
Case Study 1: Drug Hypersensitivity Syndrome
A report documented a case where a 15-year-old female developed drug hypersensitivity syndrome (DHS) after starting minocycline for acne treatment. This case highlighted the potential autoimmune sequelae associated with minocycline use, including thyroid disease and type 1 diabetes mellitus .
Case Study 2: Cardioprotection
In an experimental model, minocycline was shown to alleviate LPS-induced cardiotoxicity by reducing inflammation and apoptosis in cardiac tissues. This study demonstrated that minocycline treatment resulted in lower levels of lactate dehydrogenase (LDH) and creatine kinase-MB (CK-MB), markers indicative of cardiac injury .
Summary Table of Biological Activities
Eigenschaften
IUPAC Name |
(4S,4aS,5aR,12aR)-4,7-bis(dimethylamino)-1,10,11,12a-tetrahydroxy-3,12-dioxo-4a,5,5a,6-tetrahydro-4H-tetracene-2-carboxamide;dihydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O7.2ClH/c1-25(2)12-5-6-13(27)15-10(12)7-9-8-11-17(26(3)4)19(29)16(22(24)32)21(31)23(11,33)20(30)14(9)18(15)28;;/h5-6,9,11,17,27-28,31,33H,7-8H2,1-4H3,(H2,24,32);2*1H/t9-,11-,17-,23-;;/m0../s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFRONWCNHNRGLC-QVVXJPBESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1C2CC3CC4=C(C=CC(=C4C(=C3C(=O)C2(C(=C(C1=O)C(=O)N)O)O)O)O)N(C)C.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)[C@H]1[C@@H]2C[C@@H]3CC4=C(C=CC(=C4C(=C3C(=O)[C@@]2(C(=C(C1=O)C(=O)N)O)O)O)O)N(C)C.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29Cl2N3O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
530.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
59046-78-5 | |
Record name | (4S,4aS,5aR,12aS)-4,7-bis(dimethylamino)-3,10,12,12a-tetrahydroxy-1,11-dioxo-1,4,4a,5,5a,6,11,12a-octahydrotetracene-2-carboxamide dihydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.117.950 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.